molecular formula C15H19NO B1607973 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl isocyanate CAS No. 343962-16-3

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl isocyanate

Cat. No.: B1607973
CAS No.: 343962-16-3
M. Wt: 229.32 g/mol
InChI Key: LXYXLYBFNUDHOM-UHFFFAOYSA-N
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Description

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl isocyanate is an organic compound with a unique structure characterized by the presence of isocyanate functional group attached to a naphthalene ring system. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl isocyanate typically involves the reaction of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl amine with phosgene or triphosgene under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the hydrolysis of isocyanate.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of phosgene substitutes like triphosgene is preferred due to their lower toxicity and ease of handling.

Chemical Reactions Analysis

Types of Reactions

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl isocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: It can add to compounds with active hydrogen atoms, such as water and alcohols, to form corresponding carbamic acids and esters.

    Polymerization: It can undergo polymerization reactions to form polyurethanes when reacted with diols or polyols.

Common Reagents and Conditions

    Amines: React with isocyanates to form ureas.

    Alcohols: React with isocyanates to form carbamates.

    Water: Reacts with isocyanates to form carbamic acids, which decompose to amines and carbon dioxide.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Polyurethanes: Formed from the polymerization with diols or polyols.

Scientific Research Applications

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl isocyanate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Utilized in the production of polyurethanes, which are used in foams, coatings, and adhesives.

    Biological Studies: Employed in the modification of biomolecules for studying protein interactions and functions.

    Pharmaceuticals: Investigated for its potential use in drug development and delivery systems.

Mechanism of Action

The mechanism of action of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl isocyanate involves the reactivity of the isocyanate group. It reacts with nucleophiles, leading to the formation of stable urea or carbamate linkages. These reactions are crucial in the formation of polyurethanes and other derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl amine
  • 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl carbamate
  • 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl urea

Uniqueness

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl isocyanate is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo polymerization reactions makes it valuable in the production of polyurethanes, which have widespread industrial applications.

Properties

IUPAC Name

6-isocyanato-1,1,4,4-tetramethyl-2,3-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-14(2)7-8-15(3,4)13-9-11(16-10-17)5-6-12(13)14/h5-6,9H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYXLYBFNUDHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)N=C=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383690
Record name 6-Isocyanato-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343962-16-3
Record name 6-Isocyanato-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl isocyanate
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5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl isocyanate
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5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl isocyanate
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5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl isocyanate
Reactant of Route 5
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl isocyanate
Reactant of Route 6
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5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl isocyanate

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